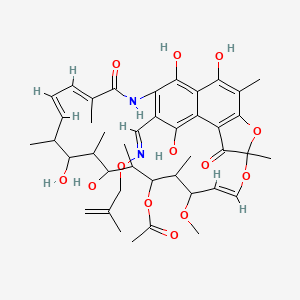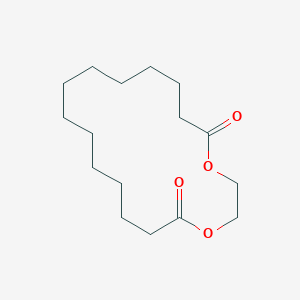
1-Triazene, 3-acetyl-3-methyl-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Triazene, 3-acetyl-3-methyl-1-phenyl- is an organic compound belonging to the triazene family. Triazenes are characterized by the presence of a diazo group (-N=N-) linked to an amine group (-NH-). This particular compound has a phenyl group attached to the triazene moiety, making it a derivative of phenyltriazene. It is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 1-Triazene, 3-acetyl-3-methyl-1-phenyl- typically involves the reaction of phenylhydrazine with acetylacetone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the triazene ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 0°C to 78°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-Triazene, 3-acetyl-3-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the triazene group to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration . Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Triazene, 3-acetyl-3-methyl-1-phenyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates .
Wirkmechanismus
The mechanism of action of 1-Triazene, 3-acetyl-3-methyl-1-phenyl- involves its interaction with biological molecules. The triazene group can undergo metabolic activation to form reactive intermediates that interact with cellular targets, leading to various biological effects. The molecular targets and pathways involved include enzymes and receptors that are crucial for cellular functions .
Vergleich Mit ähnlichen Verbindungen
1-Triazene, 3-acetyl-3-methyl-1-phenyl- can be compared with other similar compounds such as:
1-Phenyl-3,3-dimethyltriazene: Similar structure but with different substituents on the triazene ring.
3-Methyl-1-(p-tolyl)triazene: Contains a tolyl group instead of a phenyl group.
1,3,5-Triazine derivatives: Different ring structure but similar nitrogen-containing heterocyclic system . The uniqueness of 1-Triazene, 3-acetyl-3-methyl-1-phenyl- lies in its specific substituents and the resulting chemical and biological properties.
Eigenschaften
CAS-Nummer |
50355-76-5 |
|---|---|
Molekularformel |
C9H11N3O |
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
N-methyl-N-phenyldiazenylacetamide |
InChI |
InChI=1S/C9H11N3O/c1-8(13)12(2)11-10-9-6-4-3-5-7-9/h3-7H,1-2H3 |
InChI-Schlüssel |
GCCOCVPSHOAIKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C)N=NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


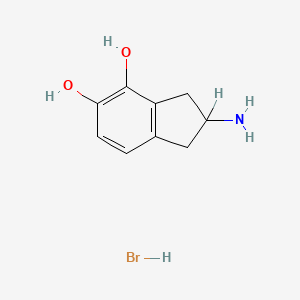
![(1-cyclohexyl-1-phenylethyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14673459.png)
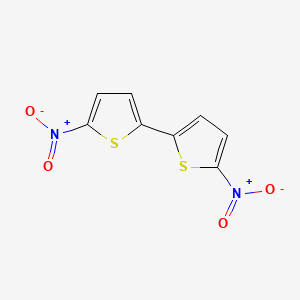

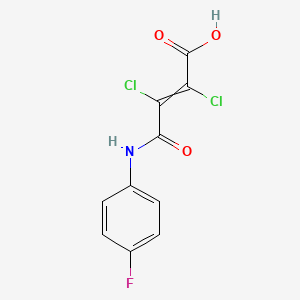




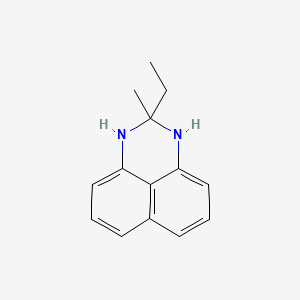
![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-2-methyl-1-phenylbutan-1-one](/img/structure/B14673503.png)
